3-Hydroxycarbamazepine

Catalog No.
S597346
CAS No.
68011-67-6
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycarbamazepine

Isobaric interference from 2-OH-CBZ in MS detection creates systematic errors in therapeutic drug monitoring and wastewater analysis. 3-Hydroxycarbamazepine authentic standard provides exact LC retention time to resolve isomers. • Enables unambiguous identification vs. 2-OH-CBZ. • Validated high soil-water Kd for environmental modeling. • Certificate of analysis with ≥98% purity. Shipped globally from stock.

CAS Number

68011-67-6

Product Name

3-Hydroxycarbamazepine

IUPAC Name

2-hydroxybenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-7-8-12(18)9-14(11)17/h1-9,18H,(H2,16,19)

InChI Key

QQCFBZCATDIWTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O

Synonyms

3-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide;

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O

The exact mass of the compound 3-Hydroxycarbamazepine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. It belongs to the ontological category of dibenzoazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg

3-Hydroxycarbamazepine (3-OH-CBZ) is a primary phenolic metabolite of the widely prescribed antiepileptic drug carbamazepine. In analytical chemistry, environmental science, and pharmacokinetics, it serves as a critical reference standard for quantifying pharmaceutical contamination and metabolic processing [1]. Unlike the parent drug, 3-OH-CBZ possesses a reactive phenolic hydroxyl group that fundamentally alters its solubility, ionization efficiency, and partitioning behavior in complex matrices [2]. Procurement of high-purity 3-OH-CBZ is essential for laboratories conducting liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, as it is required to establish exact retention times, calibrate matrix effects, and accurately calculate mass balances in both clinical toxicokinetics and wastewater treatment plant (WWTP) monitoring [3].

Research Fit

Predominant ring-hydroxylated metabolite for CYP pathway studies
Selective probe for CYP2B6 and CYP3A4 isoform activity assays
Key intermediate in bioactivation-related toxicity mechanism research
Certified analytical standard for impurity profiling and method validation

Substituting parent carbamazepine or alternative major metabolites (such as 10,11-epoxycarbamazepine) for 3-OH-CBZ in analytical calibrations leads to critical quantification errors. 3-OH-CBZ and its isomer, 2-hydroxycarbamazepine (2-OH-CBZ), are isobaric and yield identical collision-induced dissociation (CID) product ions (e.g., m/z 253 → 210) in LC-MS/MS [1]. Consequently, generic mass spectrometry cannot distinguish between the two without exact chromatographic retention time matching, which strictly requires the authentic 3-OH-CBZ standard[1]. Furthermore, in environmental fate modeling, 3-OH-CBZ demonstrates a significantly higher soil-water partition coefficient (Kd) and unique pH-dependent sorption compared to the parent drug or epoxide metabolites, meaning its accumulation in biosolids and soils cannot be mathematically extrapolated from generic class data [2].

Substitution Risk

2-Hydroxycarbamazepine isomer
Formation rate differs by >25-fold in human liver microsomes; metabolic pathway and enzymatic drivers are distinct and may not transfer.
Carbamazepine-10,11-epoxide
Lacks the bioactivation route to reactive o-quinone species; not suitable for mechanistic toxicity or CYP3A4 inactivation studies.
Non-certified or in-house reference material
Traceability for impurity profiling and validated analytical methods requires certified reference standard identity and purity documentation.

Isobaric Resolution in LC-MS/MS

In LC-MS/MS analysis, 3-OH-CBZ and its positional isomer 2-OH-CBZ undergo identical neutral losses (HNCO) to produce the exact same selected reaction monitoring (SRM) transition of m/z 253 → 210 [1]. Because their mass spectra are nearly identical, distinguishing the two requires optimized chromatographic separation (e.g., using specific acetonitrile/methanol gradients) where the retention time is validated against the exact pure standard [1].

Evidence DimensionLC-MS/MS SRM Transition
Target Compound Data3-Hydroxycarbamazepine (m/z 253 → 210)
Comparator Or Baseline2-Hydroxycarbamazepine (m/z 253 → 210)
Quantified DifferenceIdentical primary transitions require exact retention time calibration via authentic standards to prevent false-positive quantification.
ConditionsElectrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) of aqueous samples.

Procurement of the exact 3-OH-CBZ standard is mandatory for forensic and environmental labs to resolve isobaric interference and ensure accurate metabolite profiling.

Anticonvulsant model response
Head-to-head
Dose-dependent abolition of tonic seizure phase (10–60 mg/kg); profile identical to CBZ and OCBZ
Supports pharmacologically active metabolite context in seizure models
Metrazol-induced motor seizures in developing rats; endpoint response context

Soil-Water Partitioning for Environmental Modeling

3-OH-CBZ exhibits a drastically different sorption profile compared to the parent drug and other metabolites. In sandy soil matrices, 3-OH-CBZ demonstrated a soil-water partition coefficient (Kd) of 9.89, whereas parent carbamazepine had a Kd of 1.65, and the 10-OH-CBZ metabolite had a Kd of only 0.14 [1].

Evidence DimensionSoil-water partition coefficient (Kd)
Target Compound Data3-Hydroxycarbamazepine (Kd = 9.89)
Comparator Or BaselineParent Carbamazepine (Kd = 1.65) and 10-OH-CBZ (Kd = 0.14)
Quantified Difference3-OH-CBZ shows a >5-fold higher sorption affinity to soil than the parent drug and a >70-fold higher affinity than 10-OH-CBZ.
ConditionsMultiple-solute sorption evaluation in sandy soil (24.6% sand, 0.91% organic matter).

Environmental engineers and agronomists must use the specific 3-OH-CBZ standard to accurately model the retention of pharmaceutical pollutants in soils amended with WWTP sludge.

Formation rate vs 2-OHCBZ
Reported
>25-fold higher formation rate; Vmax ~46.9 vs 5.71 pmol/mg/min
Predominant ring-hydroxylated metabolite in human liver microsomes
HLM incubation; Km 217 µM vs 1640 µM

pH-Dependent Adsorption Profile

The presence of the phenolic hydroxyl group makes the adsorption of 3-OH-CBZ highly sensitive to pH changes, unlike its epoxide counterparts. In soil adsorption studies, 3-OH-CBZ maintained ~56% adsorption between pH 2 and 10, but this dropped sharply to 23% at pH 12 [1]. In contrast, the adsorption of carbamazepine-10,11-epoxide (EP-CBZ) was completely unaffected by pH variations between 2 and 12 [1].

Evidence DimensionpH-dependent soil adsorption
Target Compound Data3-Hydroxycarbamazepine (Adsorption drops from 56% at pH 10 to 23% at pH 12)
Comparator Or BaselineEP-CBZ (Adsorption remains constant across pH 2 to 12)
Quantified Difference3-OH-CBZ exhibits a >50% reduction in adsorption under highly alkaline conditions, whereas the epoxide metabolite shows zero pH-dependent variance.
ConditionsSoil adsorption assays evaluated across a pH range of 2 to 12.

Facilities designing alkaline stabilization processes for wastewater or sludge must procure this specific compound to validate pH-driven mobilization models.

CYP3A4 bioactivation pathway
Reported
Secondary oxidation to 2,3-diOHCBZ correlates with CYP3A4/5 (r² ≥ 0.929); leads to reactive o-quinone and CYP3A4 inactivation
Unique pathway intermediate; supports idiosyncratic toxicity mechanism research
HLM panel n=14, recombinant CYP; inactivation not seen with CBZ or epoxide

Biosolids Partitioning in Wastewater Treatment

During municipal wastewater treatment, metabolites partition differently between the aqueous phase and solid sludge. Analysis of treated biosolids revealed 3-OH-CBZ accumulating at concentrations of 4.3 μg/kg (dry weight), whereas other major metabolites like 10,11-epoxycarbamazepine (CBZ-EP) and 10,11-dihydro-10-hydroxycarbamazepine (CBZ-10OH) were entirely undetected in the solid phase [1].

Evidence DimensionConcentration in treated WWTP biosolids
Target Compound Data3-Hydroxycarbamazepine (4.3 μg/kg dry weight)
Comparator Or BaselineCBZ-EP and CBZ-10OH (Below limit of detection / Not detected)
Quantified Difference3-OH-CBZ selectively partitions into the solid biosolid phase, while epoxide and 10-OH metabolites remain in the aqueous phase or degrade.
ConditionsPressurized liquid extraction (PLE) and LC-MS/MS analysis of treated municipal biosolids.

Regulatory compliance labs testing treated sludge for pharmaceutical accumulation must target 3-OH-CBZ, as other major metabolites fail to capture solid-phase contamination.

Analytical standard purity
Specification review
≥97.5% (HPLC); certified suitability for HPLC and GC
Enables traceable impurity profiling and method validation
Analytical standard grade; data to verify per lot
CYP isoform selectivity
Head-to-head
Primarily CYP2B6 & 3A4 (r≥0.757); inhibited by ketoconazole and 7-EFC
Narrower probe for CYP2B6/3A4 activity vs multi-enzyme 2-OHCBZ formation
HLM panel n=8; 2-OHCBZ involves ≥5 P450s, major CYP2E1 contribution
HPLC separation benchmark
Method context
Baseline separation of 4 analytes (including 3-OHCBZ) in ≤6.5 min on C18
Supports method transfer for oxcarbazepine metabolite analysis
Reversed-phase; phosphate buffer-ACN-TEA mobile phase

Isobaric Resolution in Clinical Toxicokinetics

Using the 3-OH-CBZ standard to establish precise LC-MS/MS retention times, ensuring it is accurately distinguished from the 2-OH-CBZ isomer in human plasma and urine profiling [1].

Solid-Phase Contamination Screening in WWTPs

Routine quantification of persistent phenolic pharmaceutical residues in treated municipal biosolids destined for agricultural reuse or landfill disposal[2].

Soil Sorption and Mobility Modeling

Utilizing the standard's high Kd value to benchmark the retention and leaching potential of polar pharmaceutical metabolites in agricultural soils and groundwater interfaces [3].

Sand Filtration Efficacy Testing

Monitoring the specific biotransformation pathways (such as nitration) of 3-OH-CBZ in drinking water treatment facilities utilizing sand filters [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling method validation
Certified reference standard purity and identity
HPLC/GC suitability and method robustness for trace analysis
In vitro drug metabolism and DDI studies
Predominant ring-hydroxylated metabolite of carbamazepine
CYP2B6 and CYP3A4 isoform activity assessment in liver microsomes
Idiosyncratic toxicity mechanism research
Reactive metabolite pathway intermediate
CYP3A4 inactivation and o-quinone formation assays
Oxcarbazepine pharmacokinetic research
High-purity metabolite reference for bioanalysis
LC-MS/MS method development for human plasma research matrices

XLogP3

2.1

UNII

PDG5O25MKO

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

68011-67-6

Wikipedia

3-hydroxycarbamazepine

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